Imidazo[1,2-b]pyridazine-3-sulfonyl chloride
Description
Properties
IUPAC Name |
imidazo[1,2-b]pyridazine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O2S/c7-13(11,12)6-4-8-5-2-1-3-9-10(5)6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXGTARSGVEOPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazine-3-sulfonyl chloride typically involves the chlorosulfonation of imidazo[1,2-b]pyridazine. The process generally includes the following steps:
Starting Material: Imidazo[1,2-b]pyridazine is used as the starting material.
Chlorosulfonation: The starting material is treated with chlorosulfonic acid (HSO_3Cl) under controlled conditions. This reaction introduces the sulfonyl chloride group at the 3-position of the imidazo[1,2-b]pyridazine ring.
Reaction Conditions: The reaction is typically carried out at low temperatures to prevent decomposition and side reactions. The mixture is then quenched with water and neutralized to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are employed.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.
2.1. Sulfonamide Formation
Reaction with primary or secondary amines in dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) with bases like pyridine or triethylamine (Et₃N) yields sulfonamide derivatives (Table 1) .
| Amine | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Benzylamine | Pyridine | CH₂Cl₂ | 1 | 93 |
| Piperidine | Et₃N | THF | 2 | 88 |
| 4-Aminopyridine | Pyridine | CH₂Cl₂ | 1.5 | 85 |
Mechanism :
-
Deprotonation of the amine by the base.
-
Nucleophilic attack on the sulfonyl chloride group.
-
Elimination of HCl to form the sulfonamide.
2.2. Coupling Reactions in Medicinal Chemistry
Imidazo[1,2-b]pyridazine-3-sulfonyl chloride is used to synthesize FGFR (fibroblast growth factor receptor) inhibitors. For example, coupling with pyrrolopyrazine derivatives under Buchwald–Hartwig conditions produces kinase inhibitors with IC₅₀ values in the nanomolar range (Table 2) .
| Target Inhibitor | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
|---|---|---|---|
| Compound 14 | 9.2 | 12.4 | 15.6 |
| Compound 21 | 6.8 | 8.3 | 10.1 |
Key Structural Insights :
-
The sulfonamide group forms hydrogen bonds with Asp644 in the FGFR2 kinase domain .
-
Substituents on the imidazo[1,2-b]pyridazine core enhance hydrophobic interactions with Val564 and Phe645 .
Stability and Reactivity Considerations
Scientific Research Applications
Synthesis and Functionalization
The synthesis of imidazo[1,2-b]pyridazine-3-sulfonyl chloride typically involves metal-catalyzed cross-coupling reactions. Recent advancements in organometallic chemistry have enhanced the efficiency of synthesizing this compound. For instance, a study highlighted methods for preparing imidazo[1,2-b]pyridazines through cyclization processes, which can be further functionalized to yield derivatives with varied biological activities .
Anticancer Properties
Imidazo[1,2-b]pyridazine derivatives have shown promising anticancer activities. Research has indicated that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study synthesized novel derivatives and evaluated their efficacy against cancer cells, demonstrating significant cytotoxic effects .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics. The structure-activity relationship (SAR) studies have helped identify key modifications that enhance antimicrobial potency .
Tuberculosis Treatment
This compound has been investigated as a scaffold for anti-tuberculosis agents. Some derivatives have demonstrated significant inhibitory activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) in the low micromolar range. This suggests potential for further development as therapeutic agents against multidrug-resistant strains of tuberculosis .
Neurological Disorders
The compound has been studied for its potential in treating neurological disorders by inhibiting adaptor-associated kinase 1 (AAK1), which is implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of AAK1 may provide a novel approach to managing these conditions by modulating endocytic pathways critical for neuronal function .
Pain Management
Research indicates that this compound may play a role in pain management therapies. By targeting specific signaling pathways involved in pain perception, these compounds could offer new avenues for analgesic drug development .
Case Studies
Mechanism of Action
The mechanism of action of compounds derived from imidazo[1,2-b]pyridazine-3-sulfonyl chloride often involves the inhibition of specific enzymes or receptors. For instance, kinase inhibitors derived from this compound typically bind to the ATP-binding site of kinases, thereby blocking their activity and interrupting signaling pathways crucial for cell proliferation and survival .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-3-sulfonyl Chloride
6,8-Dimethyl-imidazo[1,2-b]pyridazine-3-carbonyl Chloride
- Structural difference : Substitutes the sulfonyl chloride (-SO₂Cl) with a carbonyl chloride (-COCl) group and adds methyl substituents at positions 6 and 6.
- Molecular formula : C₉H₇ClN₃O (calculated for the base structure) .
- CAS : 114040-10-7 .
- Comparison: The carbonyl chloride group is less reactive toward nucleophiles than sulfonyl chloride, limiting its utility in sulfonamide synthesis.
Substituted Imidazo[1,2-b]pyridazine-3-sulfonyl Chloride Derivatives
lists derivatives with substituents at positions 2 and 6 (e.g., 2-chloro, 2-methyl, 6-ethyl), which modulate reactivity and physical properties:
Physicochemical Properties
- Solubility : Sulfonyl chloride derivatives are generally polar and soluble in aprotic solvents (e.g., DMF, DMSO). Methyl or ethyl substituents improve solubility in chlorinated solvents .
- Stability : The parent compound is moisture-sensitive, requiring storage under inert conditions. Halogenated derivatives (e.g., 2-fluoro) exhibit improved shelf life .
Data Tables
Table 1: Comparative Structural and Physical Properties
| Compound | Molecular Formula | CAS Number | Key Feature |
|---|---|---|---|
| This compound | C₆H₄ClN₃O₂S | Not provided | High reactivity for sulfonylation |
| Imidazo[1,2-a]pyridine-3-sulfonyl chloride | C₇H₅ClN₂O₂S | 1839621-78-1 | Pyridine-based stability |
| 6,8-Dimethyl-imidazo[1,2-b]pyridazine-3-carbonyl chloride | C₉H₇ClN₃O | 114040-10-7 | Sterically hindered carbonyl chloride |
Biological Activity
Imidazo[1,2-b]pyridazine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.
Chemical Structure and Synthesis
This compound features a unique heterocyclic structure that contributes to its biological activity. The synthesis typically involves the reaction of imidazo[1,2-b]pyridazine with sulfonyl chlorides, leading to the formation of sulfonamide derivatives that exhibit enhanced pharmacological properties. The general synthetic pathway includes:
- Formation of Imidazo[1,2-b]pyridazine : Starting from 3-amino-6-chloropyridazine and appropriate aryl or alkyl halides.
- Sulfonylation : Reaction with sulfonyl chlorides in the presence of bases like triethylamine to yield the desired sulfonamide.
Biological Activity
This compound has been investigated for various biological activities, including:
- Anticancer Activity : Studies have shown that compounds derived from this scaffold can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research indicates that imidazo[1,2-b]pyridazine derivatives exhibit significant antiproliferative effects against breast and lung cancer cells .
- Enzyme Inhibition : The compound has been identified as an inhibitor of several enzymes involved in disease pathways. Notably, it has shown promise as an inhibitor of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. In vitro studies have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of this compound is often influenced by its structural modifications. The following table summarizes key findings regarding the SAR:
Case Studies
Several case studies highlight the potential therapeutic applications of imidazo[1,2-b]pyridazine derivatives:
- Cancer Research : A study demonstrated that a specific derivative significantly inhibited cell growth in MCF-7 breast cancer cells with an IC50 value of 12 µM. This finding supports the potential use of these compounds in cancer therapy .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of synthesized sulfonamide derivatives against Bacillus subtilis and Pseudomonas fluorescens, revealing minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
- Enzyme Inhibition Studies : Research focusing on carbonic anhydrase inhibitors showed that certain derivatives displayed Ki values between 57.7 µM and 76.4 µM against hCA II, indicating moderate inhibition potential .
Q & A
Q. What are the standard synthetic routes for Imidazo[1,2-b]pyridazine-3-sulfonyl chloride, and how are reaction conditions optimized?
this compound is typically synthesized via cyclocondensation followed by sulfonation. A common approach involves reacting 3-amino-6-chloropyridazine with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane to form a chloromethyl intermediate, which is subsequently nitrated and sulfonated . Optimization focuses on controlling temperature, solvent polarity, and stoichiometry of sulfonating agents (e.g., chlorosulfonic acid). For reproducibility, monitor reaction progress via TLC or HPLC and purify intermediates via column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. How is the purity and structural integrity of this compound validated?
Characterization requires a multi-technique approach:
- NMR spectroscopy : Confirm aromatic proton environments (e.g., δ 8.9–9.1 ppm for imidazo-H, δ 7.5–8.4 ppm for pyridazine-H) .
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 261.5 for the parent compound) and fragmentation patterns .
- Elemental analysis : Ensure <0.3% deviation between calculated and observed C, H, N, S, and Cl content .
Q. What solvents and storage conditions are recommended for handling this compound?
Due to its sulfonyl chloride group, the compound is moisture-sensitive. Use anhydrous solvents (e.g., DMA, DMF) under inert gas (N₂/Ar). Store at –20°C in amber vials with desiccants (e.g., molecular sieves). Confirm stability via periodic ¹H-NMR analysis to detect hydrolysis to sulfonic acid .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of derivatives like sulfonamides?
DoE is critical for balancing reactivity and selectivity. For coupling reactions (e.g., with amines), vary:
- Molar ratios (1:1 to 1:3 of sulfonyl chloride:amine).
- Temperature (0°C to 50°C).
- Catalysts (e.g., DMAP, pyridine).
Use response surface methodology (RSM) to model yield vs. parameters. For example, a central composite design revealed that 25°C and 1.5:1 molar ratio maximized sulfonamide yield (82%) while minimizing byproducts like sulfonic esters .
Q. How to resolve contradictions in spectral data for structurally similar derivatives?
Discrepancies in NMR shifts (e.g., imidazo-H δ variations >0.2 ppm) may arise from tautomerism or solvent effects. Strategies include:
Q. What strategies mitigate the compound’s hygroscopicity during kinetic studies?
Hygroscopicity complicates kinetic measurements (e.g., hydrolysis rates). Solutions include:
Q. How does electronic modulation of the imidazo-pyridazine core influence reactivity in nucleophilic substitutions?
Electron-withdrawing groups (e.g., nitro at C3) enhance sulfonyl chloride reactivity by polarizing the S–Cl bond. Compare kinetics via Hammett plots:
Q. What bioactivity screening approaches are suitable for sulfonamide derivatives of this compound?
Derivatives are screened for enzyme inhibition (e.g., carbonic anhydrase, kinases):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
